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molecular formula C10H16N4 B1606780 1,4-Piperazinedipropanenitrile CAS No. 4159-11-9

1,4-Piperazinedipropanenitrile

Cat. No. B1606780
M. Wt: 192.26 g/mol
InChI Key: QXQYJEMSNUMUPO-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

A solution of piperazine (1 g, 11.6 mmol) and acrylonitrile (1.6 g, 30.16 mmol, 2.6 eq) in water (10 cm3) were stirred at room temperature for 5 hours, after which the mixture was extracted with dichloromethane (2×50 cm3). The organic extracts were evaporated under reduced pressure to give the pure doubly cyanoethylated compound 3,3′-(piperazine-1,4-diyl)dipropanenitrile (2.14 g, 94.7%) as a white solid, mp 66-67° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7](#[N:10])[CH:8]=[CH2:9]>O>[N:1]1([CH2:9][CH2:8][C:7]#[N:10])[CH2:6][CH2:5][N:4]([CH2:9][CH2:8][C:7]#[N:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
after which the mixture was extracted with dichloromethane (2×50 cm3)
CUSTOM
Type
CUSTOM
Details
The organic extracts were evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCN(CC1)CCC#N)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 94.7%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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